

1-[2-(Pyridin-4-yl)ethyl]piperazine IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-[2-(Pyridin-4-yl)ethyl]piperazine

Cat. No.: B1268323

[Get Quote](#)

Technical Guide: 1-[2-(Pyridin-4-yl)ethyl]piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound **1-[2-(Pyridin-4-yl)ethyl]piperazine**. Piperazine and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects. This document details the chemical identity, structural information, and relevant experimental protocols for the synthesis and biological evaluation of **1-[2-(Pyridin-4-yl)ethyl]piperazine**, serving as a valuable resource for researchers in the field of drug discovery and development.

Chemical Identity and Structure

The compound of focus is **1-[2-(Pyridin-4-yl)ethyl]piperazine**.

IUPAC Name: **1-[2-(Pyridin-4-yl)ethyl]piperazine**

Chemical Structure:

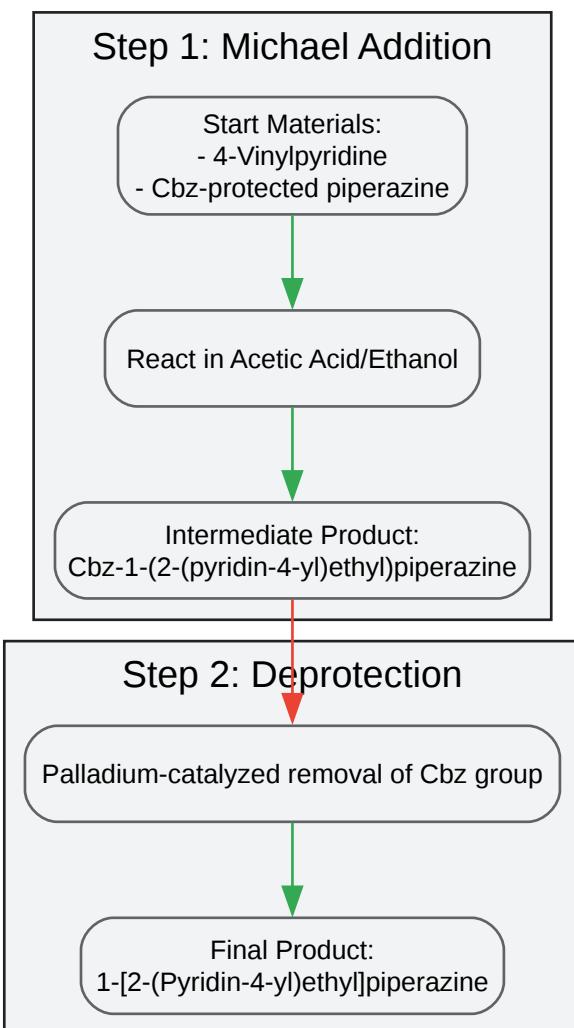
Caption: 2D Chemical Structure of **1-[2-(Pyridin-4-yl)ethyl]piperazine**.

Physicochemical and Pharmacological Data

Quantitative data for **1-[2-(Pyridin-4-yl)ethyl]piperazine** is summarized below. It is important to note that while the compound is commercially available as a solid, specific experimental data such as melting point and boiling point are not consistently reported in publicly available sources.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₇ N ₃	
Molecular Weight	191.27 g/mol	
Physical Form	Solid	
SMILES	C1CN(CCN1)CCc2ccncc2	
InChI Key	PXJMEKXBONLMNG- UHFFFAOYSA-N	

While specific biological activity data for **1-[2-(Pyridin-4-yl)ethyl]piperazine** is limited in the reviewed literature, derivatives of this compound have shown potential as inhibitors of Leishmania CYP51 and CYP5122A1, with some analogs exhibiting EC₅₀ values in the low micromolar range against intracellular *L. donovani*. Piperazine derivatives, in general, are known for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.^[1]


Experimental Protocols

Synthesis of **1-[2-(Pyridin-4-yl)ethyl]piperazine**

A common synthetic route to produce **1-[2-(pyridin-4-yl)ethyl]piperazine** involves a two-step process starting from 4-vinylpyridine and a protected piperazine derivative.

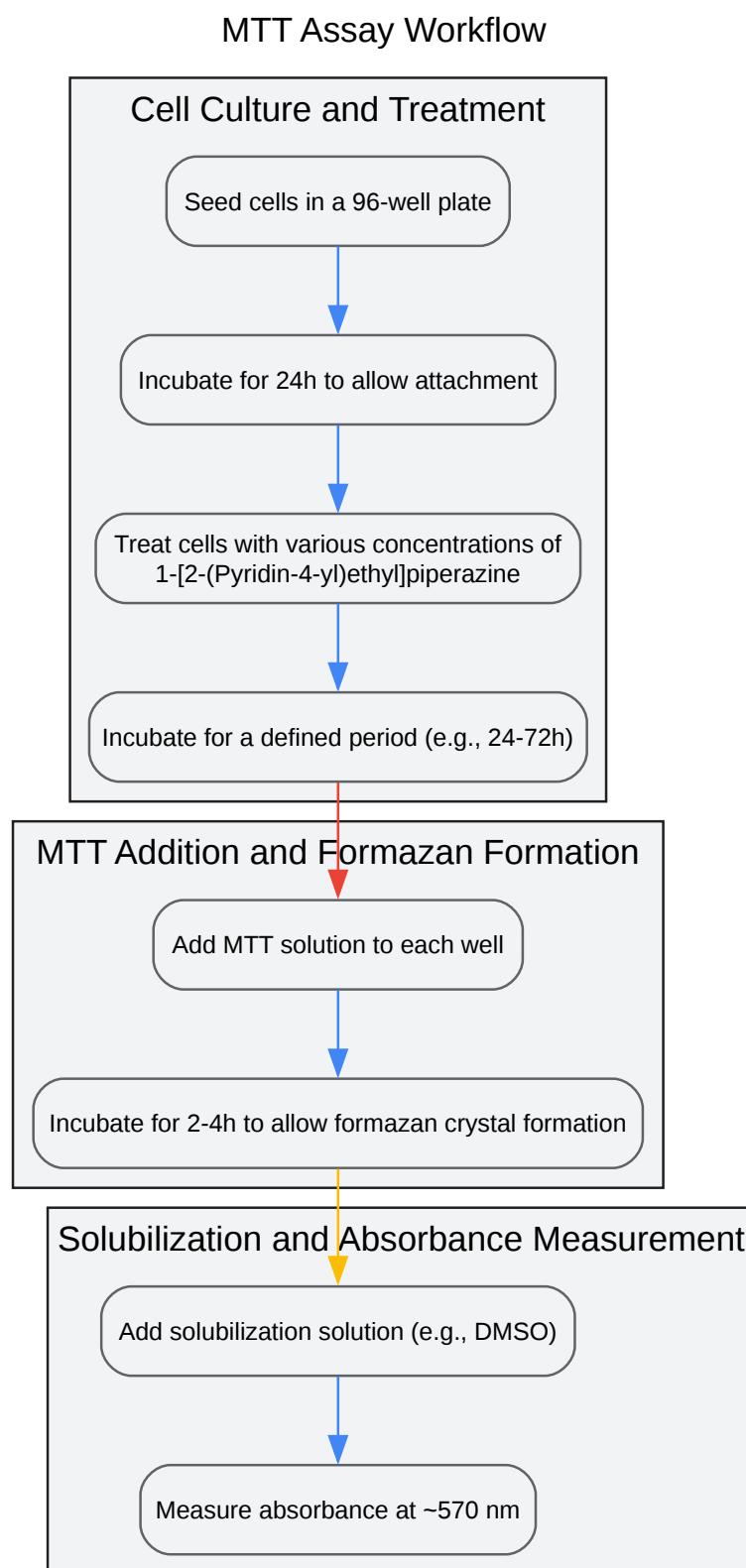
Workflow for the Synthesis of **1-[2-(Pyridin-4-yl)ethyl]piperazine**

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A two-step synthesis of **1-[2-(Pyridin-4-yl)ethyl]piperazine**.

Detailed Methodology:


- Step 1: Michael Addition: 4-Vinylpyridine is reacted with carbobenzyloxy (Cbz)-protected piperazine. The reaction is typically carried out in a solvent mixture of acetic acid and ethanol. This reaction proceeds via a Michael addition, where the secondary amine of the piperazine adds to the activated double bond of the 4-vinylpyridine.

- Step 2: Deprotection: The resulting Cbz-protected intermediate, Cbz-1-(2-(pyridin-4-yl)ethyl)piperazine, is then subjected to a deprotection step. The Cbz protecting group is commonly removed by palladium-catalyzed hydrogenation. This step yields the final product, **1-[2-(Pyridin-4-yl)ethyl]piperazine**.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic or antiproliferative effects of chemical compounds.

Workflow for a Typical MTT Assay

[Click to download full resolution via product page](#)

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of **1-[2-(Pyridin-4-yl)ethyl]piperazine**. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
- MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2 to 4 hours.
- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
- Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Conclusion

1-[2-(Pyridin-4-yl)ethyl]piperazine is a compound of interest within the broader class of biologically active piperazine derivatives. This guide provides foundational information on its chemical properties, a reliable synthesis protocol, and a standard method for evaluating its potential antiproliferative activity. While specific experimental data for this parent compound is not extensively available, the provided protocols offer a solid starting point for researchers to synthesize and evaluate its biological properties in-house. Further investigation into the pharmacological profile of this compound is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- To cite this document: BenchChem. [1-[2-(Pyridin-4-yl)ethyl]piperazine IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1268323#1-2-pyridin-4-yl-ethyl-piperazine-iupac-name-and-structure\]](https://www.benchchem.com/product/b1268323#1-2-pyridin-4-yl-ethyl-piperazine-iupac-name-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com